Methyl 4-acetyl-2-fluorobenzoate
Description
Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Chemistry Research
Fluorinated benzoate esters are a cornerstone of modern organic chemistry, valued for their utility as synthetic intermediates and their presence in a wide array of functional materials and bioactive molecules. The introduction of fluorine into a benzoate ester can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic properties, making these compounds highly sought after in drug discovery. chemimpex.comnih.gov Furthermore, in materials science, the incorporation of fluorine can impart desirable characteristics such as thermal stability and chemical resistance to polymers. chemimpex.comnih.gov The versatility of fluorinated benzoate esters ensures their continued relevance and exploration in diverse research applications. chemimpex.comnih.gov
Significance of Acetyl and Fluoro Substituents on Aromatic Ring Systems in Chemical Transformations
The presence of both an acetyl and a fluoro substituent on an aromatic ring creates a unique electronic environment that significantly influences the molecule's reactivity in chemical transformations. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can deactivate the ring towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org However, it can also donate a lone pair of electrons into the ring via resonance, a competing effect. libretexts.org
Conversely, the acetyl group is a deactivating group, withdrawing electron density from the aromatic ring through resonance. msu.edu This deactivation makes electrophilic substitution reactions slower than in benzene (B151609) itself. msu.edu The interplay of these electronic effects from both the fluoro and acetyl groups governs the regioselectivity and rate of further chemical modifications on the aromatic ring.
Current Research Landscape and Knowledge Gaps Pertaining to Methyl 4-acetyl-2-fluorobenzoate
The current research landscape for this compound is primarily focused on its synthesis and its use as a building block in the creation of more complex molecules. While synthetic routes to this compound are established, there remains a significant knowledge gap concerning its detailed chemical reactivity and the full extent of its potential applications. Further investigation into its reaction kinetics, mechanistic pathways, and the exploration of its utility in the synthesis of novel pharmaceutical and materials science targets are areas ripe for future research.
Chemical Properties and Synthesis of this compound
This section delves into the specific chemical characteristics and established synthetic methodologies for this compound, providing a foundational understanding of this important chemical entity.
Detailed Synthesis and Purification Methods
The synthesis of this compound typically involves a multi-step process. A common route starts with 2-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group, forming 4-fluoro-3-methylacetophenone. patsnap.comgoogle.com This intermediate is then subjected to a cyanation reaction to replace the fluorine atom with a cyano group, yielding 3-methyl-4-cyanoacetophenone. google.comchemicalbook.com Subsequent hydrolysis of the cyano group affords 2-methyl-4-acetylbenzoic acid, which is then esterified with methanol (B129727) to produce the final product, this compound. google.comchemicalbook.com
Purification of the final compound is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to ensure high purity for subsequent applications.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the ester group. The coupling patterns of the aromatic protons would be indicative of their relative positions on the substituted benzene ring. |
| ¹³C NMR | The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and ester groups, the aromatic carbons, and the methyl carbons. nih.gov |
| Mass Spectrometry | Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. nih.gov |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, as well as C-F and C-O bond vibrations. |
These spectroscopic data collectively provide an unambiguous identification and structural verification of this compound.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of more complex organic molecules.
Role as a Precursor in the Synthesis of Heterocyclic Compounds
The presence of multiple functional groups makes this compound an ideal starting material for the construction of various heterocyclic systems. The ketone and ester functionalities can participate in a range of cyclization reactions to form five-, six-, or even larger-membered rings containing heteroatoms such as nitrogen, oxygen, or sulfur. These heterocyclic products are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Utility in the Construction of Substituted Benzophenones
Substituted benzophenones are a class of compounds with diverse applications, including as photoinitiators and in the pharmaceutical industry. acs.orgnih.gov this compound can be utilized as a key building block for the synthesis of specifically substituted benzophenones. The acetyl group can be a handle for further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, to introduce a second aryl group, thereby constructing the benzophenone (B1666685) skeleton. The fluorine and ester groups can be further modified to tune the properties of the final benzophenone product.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Acetyl 2 Fluorobenzoate and Analogues
Strategic Approaches to Acetylated Fluorobenzoic Acid Precursors
Friedel-Crafts Acylation of Fluorobenzoic Acid Derivatives
A primary method for introducing the acetyl group onto the fluorobenzoic acid framework is through the Friedel-Crafts acylation. google.com This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). google.compatsnap.com The fluorine atom on the benzene (B151609) ring influences the position of the incoming acetyl group. For instance, in the synthesis of 4-fluoro-2-methylbenzoic acid, a related compound, the acylation of m-fluorotoluene results in a mixture of ortho and para isomers. google.com
The choice of solvent can also play a role in the reaction's outcome. Common solvents for Friedel-Crafts acylation include dichloromethane, 1,2-dichloroethane (B1671644), and carbon disulfide. google.com The reaction temperature is another crucial parameter that is often controlled to minimize the formation of side products. google.com
A method for synthesizing 2-methyl-4-acetylbenzoic acid involves the acylation of 2-fluorotoluene. google.com This is followed by cyanation, hydrolysis, and finally esterification. google.com
Regioselective Control and Reaction Optimization in Acylation Reactions
Achieving the desired regiochemistry in Friedel-Crafts acylation is paramount. The directing effects of the substituents already present on the aromatic ring, namely the fluorine atom and the carboxyl group (or its precursor), govern the position of acylation. The fluorine atom is an ortho, para-director, while a deactivating group like a carboxyl group directs incoming electrophiles to the meta position. This interplay of electronic effects requires careful consideration of the starting material to ensure the acetyl group is introduced at the desired C-4 position relative to the carboxyl group and C-2 relative to the fluorine.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired isomer. This can involve adjusting the reaction temperature, the molar ratio of reactants and catalyst, and the choice of solvent. google.comacademax.com For instance, in the synthesis of 4-fluoro-2-methylbenzoic acid, the reaction temperature is preferably maintained between -5 and 10 degrees Celsius. google.com Post-synthesis purification techniques, such as recrystallization or column chromatography, are often necessary to isolate the target compound from isomeric byproducts.
Recent advancements have explored sterically controlled regioselective acylation of arenes using iridium catalysts, offering alternative substitution patterns that are not easily accessible through traditional Friedel-Crafts chemistry. chemistryviews.org
Table 1: Research Findings on Friedel-Crafts Acylation for Acetylated Fluorobenzoic Acid Precursors
| Starting Material | Acylating Agent | Catalyst | Solvent | Key Findings |
| m-Fluorotoluene | Trichloroacetyl chloride | Anhydrous aluminum trichloride | 1,2-Dichloroethane | Produces a mixture of ortho and para isomers of fluoro-methylbenzoic acid. google.com |
| 2-Fluorotoluene | Acetyl chloride | Aluminum trichloride | Dichloromethane | Yields 4-fluoro-3-methylacetophenone as an intermediate. patsnap.com |
| 2-Fluorotoluene | Acylating reagent | - | Dichloromethane, carbon tetrachloride, chloroform, carbon disulfide, or 1,2-dichloroethane | The reaction is carried out at 0°C for 3 hours. google.com |
Nucleophilic Fluorination Strategies for Aromatic Systems
An alternative approach to constructing the fluorinated aromatic ring is through nucleophilic aromatic substitution (SNAr). This strategy involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. This method is particularly useful for introducing fluorine at a late stage of the synthesis.
The synthesis of 2-fluorobenzoic acids has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.eduresearchgate.netarkat-usa.org This transition metal-free method provides a facile route to these important building blocks. umn.edu The reactivity of this process can be influenced by the substituents on the arylbenziodoxolone precursor. researchgate.net For instance, a nitro-substituted benziodoxole was found to be an excellent precursor for the corresponding fluorobenzoic acid. arkat-usa.org
The choice of the fluorinating agent is critical for the success of these reactions. tcichemicals.com Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., CsF, KF) and tetraalkylammonium fluorides (e.g., TBAF). tcichemicals.comnih.gov The reaction conditions, such as solvent and temperature, are optimized to enhance the rate and selectivity of the fluorination.
Esterification Protocols for Methyl Benzoate (B1203000) Derivatives
Once the acetylated fluorobenzoic acid precursor is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester.
Acid-Catalyzed Esterification of Carboxylic Acid Precursors
The most common method for converting a carboxylic acid to its corresponding methyl ester is through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. academax.comglobalscientificjournal.com The reaction is a reversible equilibrium, and to drive it towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
In the synthesis of methyl 2-methyl-4-acetylbenzoate, the precursor 2-methyl-4-acetylbenzoic acid is treated with methanol in the presence of an acid catalyst. google.com Similarly, the synthesis of methyl benzoate from benzoic acid is effectively carried out using concentrated sulfuric acid as the catalyst. academax.com
Optimization of Esterification Conditions
To maximize the yield of the desired methyl ester, several reaction parameters can be optimized. These include the choice and amount of catalyst, the molar ratio of the alcohol to the carboxylic acid, the reaction temperature, and the reaction time. academax.com
For the esterification of benzoic acid with methanol, studies have shown that a catalyst concentration of 15% of the total mass of benzoic acid, a methanol to benzoic acid molar ratio of 3:1, and a reaction temperature of 353.15 K lead to a higher conversion after 4 hours. academax.com The use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has also been explored for the synthesis of methyl benzoates, offering the advantage of easier separation from the reaction mixture. mdpi.com Kinetic analysis of the esterification process can serve as a valuable tool for optimizing reaction conditions and understanding the reaction mechanism. nih.govacs.org
Table 2: Research Findings on Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Key Optimization Parameters |
| Benzoic Acid | Methanol | Concentrated Sulfuric Acid | Catalyst dosage (15% of benzoic acid mass), molar ratio of methanol to acid (3:1), reaction temperature (353.15 K). academax.com |
| Benzoic Acid Derivatives | Methanol | Titanium Zirconium Solid Acid | The catalyst showed good activity and could be recycled. mdpi.com |
| Various Carboxylic Acids | Various Alcohols | Zirconium Complex | Kinetic analysis helped in understanding the turnover-limiting step. nih.govacs.org |
| 4-Fluorobenzoic Acid | Ethanol (B145695) | Sulfuric Acid | The reaction was refluxed for 7-8 hours. globalscientificjournal.com |
| 2-Methyl-4-acetylbenzoic acid | Methanol | Acid catalyst (e.g., sulfuric acid) | Reaction temperature is 70°C. google.com |
Exploration of Novel and Efficient Synthetic Routes
The synthesis of Methyl 4-acetyl-2-fluorobenzoate and its analogues is a subject of significant interest, driven by their utility as intermediates in various chemical manufacturing processes. Researchers have focused on developing multi-step pathways that are both efficient and scalable.
Multi-Step Synthetic Sequences for Related Acetylated Benzoates
The construction of acetylated benzoates often involves a carefully orchestrated sequence of reactions to build the molecule step-by-step. A common strategy for analogous compounds, such as methyl 2-methyl-4-acetyl benzoate, employs a four-step process. patsnap.comgoogle.com This sequence typically begins with an acylation reaction, followed by cyanation, hydrolysis, and finally esterification. patsnap.com
The initial step is often a Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring. patsnap.com For instance, the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, starts with m-fluorotoluene and trichloroacetyl chloride. google.com A more direct analogue, methyl 2-methyl-4-acetyl benzoate, is synthesized starting from 2-fluorotoluene, which undergoes acylation to produce 4-fluoro-3-methylacetophenone. patsnap.comgoogle.com This strategic ordering of reactions is crucial; attempting to oxidize a methyl group before reducing a nitro group in a different multi-step synthesis, for example, can lead to isolation difficulties due to the formation of products with both acidic and basic groups. athabascau.ca
The following table outlines a representative multi-step synthesis for an acetylated benzoate analogue, demonstrating the progression from a simple substituted toluene (B28343) to the final esterified product. patsnap.comgoogle.com
| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Acylation | 2-Fluorotoluene | Acetyl chloride, Aluminum trichloride | 4-Fluoro-3-methylacetophenone |
| 2 | Cyanation | 4-Fluoro-3-methylacetophenone | Potassium ferrocyanide | 3-Methyl-4-cyanoacetophenone |
| 3 | Hydrolysis | 3-Methyl-4-cyanoacetophenone | Acid (e.g., Trifluoroacetic acid) | 2-Methyl-4-acetylbenzoic acid |
| 4 | Esterification | 2-Methyl-4-acetylbenzoic acid | Methanol | Methyl 2-methyl-4-acetyl benzoate |
This table illustrates a common synthetic pathway for analogues of the target compound, based on patent literature. patsnap.comgoogle.comchemicalbook.com
Cyanation and Hydrolysis Intermediates in Advanced Syntheses
A key strategy in the synthesis of benzoate derivatives involves the use of cyanation to introduce a nitrile (-CN) group, which serves as a precursor to the carboxylic acid function. wikipedia.org This transformation is valuable as it forges a new carbon-carbon bond and the resulting nitrile is a versatile intermediate. wikipedia.org In the synthesis of 2-methyl-4-acetylbenzoic acid, an intermediate for a related ester, 4-fluoro-3-methylacetophenone is converted to 3-methyl-4-cyanoacetophenone using a cyanation reagent like potassium ferrocyanide. patsnap.com This avoids the use of more toxic reagents like potassium cyanide. patsnap.comwikipedia.org
Once the cyano group is in place, it is converted to a carboxylic acid via hydrolysis. youtube.com For example, 3-methyl-4-cyanoacetophenone can be hydrolyzed using trifluoroacetic acid at an elevated temperature to yield 4-acetyl-2-methylbenzoic acid. chemicalbook.com This hydrolysis step is critical for forming the benzoate structure. chemicalbook.com The resulting carboxylic acid can then be esterified to produce the final methyl ester product. patsnap.com In a different context, the alkaline hydrolysis of an ester like ethyl benzoate using sodium hydroxide, followed by acidification, is a classic method to produce the corresponding benzoic acid. youtube.com
Catalytic Systems and Solvent Effects in Complex Transformations
The success of these synthetic transformations heavily relies on the choice of catalytic systems and solvents. Friedel-Crafts acylation reactions are typically catalyzed by Lewis acids. google.com Anhydrous aluminum trichloride is a preferred catalyst for this step, though others like zinc chloride and boron trifluoride can also be used. google.com The solvent for this reaction plays a crucial role, with options including dichloromethane, 1,2-dichloroethane, and nitrobenzene; 1,2-dichloroethane is often favored. google.com
Beyond acylation, other catalytic systems are employed. Palladium-catalyzed reactions, for instance, are used in various C-C bond-forming reactions. The synthesis of 4-acetyl-2-methylbenzoic acid can be achieved from 4-bromo-2-methylbenzoic acid using n-butyl vinyl ether with palladium acetate (B1210297) as the catalyst. chemicalbook.com Modern synthetic efforts also explore the use of non-precious transition metals like iron and copper to catalyze reactions such as O-arylation, reflecting a trend towards more sustainable and cost-effective chemistry. nih.gov In some specialized applications, benzoate esters themselves, such as methyl 4-fluorobenzoate, can act as surprisingly effective photosensitization catalysts for C-H fluorination reactions. uni-regensburg.de
| Catalyst Type | Example Catalyst | Application in Synthesis | Source(s) |
| Lewis Acid | Anhydrous Aluminum Trichloride | Friedel-Crafts Acylation | google.com |
| Palladium Catalyst | Palladium Acetate | C-C bond formation (e.g., from bromo-benzoic acid) | chemicalbook.com |
| Iron Catalyst | Iron(III) Chloride | Halogenation of aryl rings | nih.gov |
| Photosensitizer | Methyl 4-fluorobenzoate | Catalytic C(sp3)-H fluorination | uni-regensburg.de |
This table summarizes various catalytic systems used in the synthesis of benzoates and related compounds.
Isolation, Purification, and Yield Enhancement Methodologies
Achieving high purity and yield is paramount in chemical synthesis, necessitating robust isolation and purification protocols.
Recrystallization and Column Chromatography Techniques
Following a synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and isomers. Recrystallization is a powerful technique for purifying solid compounds and is particularly useful for separating isomers. google.com In the synthesis of 4-fluoro-2-methylbenzoic acid, recrystallization is the specified method for isolating the desired para-isomer from the ortho-isomer. google.com A variety of solvents can be employed for this purpose, including toluene, benzene, ethyl acetate, chloroform, or mixtures thereof. google.com After synthesis of methyl 4-acetylbenzoate, a typical workup involves washing the ether solution with saturated sodium bicarbonate and brine, drying it, and then stripping the solvent to yield the product. prepchem.com For further purification of solid organic products like benzoic acid, recrystallization from hot water or ethanol is a standard procedure. youtube.comlibretexts.org Column chromatography is another fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.
Process Streamlining for Industrial Relevance
For a synthetic route to be viable on an industrial scale, it must be efficient, cost-effective, and safe. Process streamlining focuses on optimizing these factors. A key consideration is the use of readily available and low-cost raw materials. google.com The development of synthetic methods that provide high yields with simple operational procedures is also a primary goal. patsnap.com For example, the synthesis of 4-fluoro-2-methylbenzoic acid is noted for its mild reaction conditions and suitability for industrial production. google.com
Modern approaches to process streamlining also emphasize "green chemistry" principles. This includes developing catalyst-free routes or using less hazardous catalysts and reagents to mitigate safety and environmental concerns. acs.org For instance, replacing highly toxic cyanide sources like KCN with alternatives such as potassium ferrocyanide or zinc cyanide is a significant process improvement. patsnap.comwikipedia.org Ultimately, the goal is to establish a robust and economical synthesis that can be scaled up for large-scale production. google.com
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetyl 2 Fluorobenzoate
Electronic Effects of Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in methyl 4-acetyl-2-fluorobenzoate is modulated by the electron-donating and electron-withdrawing properties of its substituents. The fluorine atom, the acetyl group, and the methyl ester group each exert inductive and resonance effects that alter the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack and the orientation of incoming electrophiles.
Influence of the Fluorine Atom on Electrophilicity and Directing Effects
However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect preferentially increases the electron density at the ortho and para positions. Although the inductive effect of fluorine is stronger than its resonance effect, the resonance effect is crucial in directing incoming electrophiles. Therefore, the fluorine atom is considered a deactivating but ortho, para-directing group. In the context of this compound, this directing effect would favor substitution at the positions ortho and para to the fluorine atom.
Impact of the Acetyl Group on Electronic Properties and Reactivity
The acetyl group is a strongly deactivating group due to both its inductive and resonance effects. The carbonyl carbon of the acetyl group is electrophilic and withdraws electron density from the aromatic ring through the sigma bond (inductive effect). More significantly, the acetyl group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi electrons onto the oxygen atom of thecarbonyl group.
This strong electron-withdrawing nature significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than benzene. The deactivating nature of the acetyl group is also reflected in its directing effect. By withdrawing electron density, particularly from the ortho and para positions, the acetyl group directs incoming electrophiles to the meta position, which is comparatively less deactivated.
Reaction Pathways and Functional Group Transformations
The presence of three different functional groups in this compound allows for a variety of chemical transformations, including reactions at the ester, the ketone, and the aromatic ring.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-acetyl-2-fluorobenzoic acid. This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction, known as saponification, is irreversible due to the formation of the carboxylate salt. Studies on the hydrolysis of substituted methyl benzoates indicate that electron-withdrawing groups can influence the rate of hydrolysis. For instance, the hydrolysis rate of esters is affected by the electronic nature of the substituents on the benzene ring. chemicalbook.com
The rate of hydrolysis is also dependent on temperature and pH. For example, the hydrolysis of methyl benzoates can be achieved in high-temperature water, and the presence of a base like potassium hydroxide can significantly promote the reaction. psu.edu The introduction of fluorine atoms into ester moieties has been shown to increase the rate of hydrolysis. nih.gov
| Reaction | Conditions | Product |
| Ester Hydrolysis | Acid or Base Catalysis | 4-acetyl-2-fluorobenzoic acid |
| Transesterification | Alcohol, Acid or Base Catalyst | Corresponding new ester |
Transesterification, the conversion of one ester to another, can also be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst.
Nucleophilic Substitution and Condensation Reactions Involving the Acetyl Moiety
The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. This can lead to a variety of nucleophilic addition and condensation reactions. For instance, it can react with hydride reagents to form the corresponding secondary alcohol.
Condensation reactions, such as the aldol (B89426) condensation, are also possible. The alpha-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with an aldehyde or another ketone.
Electrophilic Aromatic Substitution: Regiochemical Outcomes (e.g., Nitration)
Electrophilic aromatic substitution reactions, such as nitration, on this compound are governed by the combined directing effects of the three substituents. The fluorine atom is an ortho, para-director, while the acetyl and methyl ester groups are meta-directors.
In a disubstituted or polysubstituted benzene ring, the position of the incoming electrophile is generally determined by the most activating group. patsnap.com However, in this compound, all three substituents are deactivating. In such cases, the directing effects can be complex. The fluorine atom directs ortho and para, while the acetyl and methyl ester groups direct meta.
Considering the positions on the ring:
Position 3 is meta to the fluorine and ortho to the acetyl group.
Position 5 is meta to the acetyl group and ortho to the fluorine, and also meta to the ester group.
Position 6 is para to the fluorine and meta to the acetyl group.
| Substituent | Position | Directing Effect |
| -F | 2 | ortho, para-directing (deactivating) |
| -COOCH3 | 1 | meta-directing (deactivating) |
| -COCH3 | 4 | meta-directing (deactivating) |
Decarboxylation Mechanisms of Related Carboxylic Acids
The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of a carboxyl group and the release of carbon dioxide, is a synthetically important transformation. However, it often requires harsh reaction conditions due to the stability of the C-C bond between the aromatic ring and the carboxyl group. nih.gov The mechanism of decarboxylation can vary significantly depending on the substrate and the reaction conditions.
For many benzoic acids, radical-based pathways have been identified. nih.gov For instance, the decarboxylative hydroxylation of benzoic acids can be achieved through a radical decarboxylation process involving a ligand to metal charge transfer (LMCT) in copper carboxylates. This process generates aryl radicals that can then be trapped by copper and undergo C-O reductive elimination to form phenols. nih.gov This method represents a significant advancement as it allows the reaction to proceed at much lower temperatures (e.g., 35 °C) compared to traditional thermal decarboxylation methods that often require temperatures exceeding 100 °C. nih.gov
Visible light photoredox catalysis has also emerged as a mild method for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org This approach is notable because it does not necessitate ortho-substituents on the benzoic acid and can tolerate electron-rich systems. rsc.org The proposed mechanism involves the in situ formation of a benzoyl hypobromite intermediate, which then undergoes photocatalyst- and light-mediated decarboxylation. rsc.org
In the context of fluorinated benzoic acids, the presence of the fluorine atom can influence the electronic properties of the molecule and, consequently, its reactivity. While direct studies on the decarboxylation of this compound are not prevalent in the provided results, the principles governing the decarboxylation of related fluorinated and non-fluorinated benzoic acids provide a framework for understanding its potential behavior. For example, the decarboxylation of trifluoroacetic acid is extremely slow, with an estimated half-life of 40,000 years at 15 °C in an aqueous solution, highlighting the stability of some fluorinated carboxylic acids. nih.gov However, other halodifluoroacetic acids decarboxylate more readily, though often requiring metal catalysts and high temperatures. nih.gov
It is important to distinguish these mechanisms from the well-known decarboxylation of β-keto acids and malonic acids, which proceed through a concerted, cyclic transition state leading to an enol intermediate. masterorganicchemistry.com This pathway is generally not accessible to simple benzoic acids unless specific structural features are present.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of fluorinated aromatic compounds, including fluorobenzoates, is a field of significant interest due to the unique properties conferred by the carbon-fluorine bond and its potential for cleavage through electron transfer processes.
Electrochemical Reduction Mechanisms of Fluorobenzoates
The electrochemical reduction of fluorobenzoates can proceed through different mechanistic pathways depending on the position of the fluorine substituent. Voltammetric studies have shown that for compounds like methyl-2-fluorobenzoate, a reversible electron transfer can be observed at high scan rates, which is indicative of a stable radical anion. rsc.org The decomposition of this radical anion to an aryl radical and a fluoride (B91410) ion is the rate-limiting step. rsc.org This process represents a stepwise dissociative electron transfer mechanism. rsc.org
In contrast, other isomers, such as methyl-4-fluorobenzoate, have been found to undergo different reaction pathways like electro-dimerization rather than direct hydrodefluorination. rsc.org The mechanism for the reduction of trifluoro compounds can be even more complex, potentially involving the stepwise expulsion of fluoride ions and the formation of di- and monofluoro intermediates. acs.org The reduction of these intermediates can occur either at the electrode surface or homogeneously in solution, depending on the rate of the initial C-F bond cleavage. acs.org
Analysis of Carbon-Fluorine Bond Cleavages in Radical Anions
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This strength is attributed to the significant polarity of the bond arising from the high electronegativity of fluorine. wikipedia.org However, the introduction of an electron to form a radical anion can significantly weaken the C-F bond, facilitating its cleavage.
The cleavage of the C-F bond in the radical anions of fluorinated aromatic compounds is a key step in their reductive transformations. rsc.orgacs.org This process is a type of dissociative electron transfer. rsc.org The stability and subsequent reactivity of the initially formed radical anion are crucial in determining the reaction pathway. rsc.org For some fluorobenzoates, the radical anion is stable enough to be observed on the timescale of cyclic voltammetry experiments, while for others, C-F bond cleavage is rapid. rsc.org
The generation of carbon radicals through the cleavage of C-F bonds in radical anions can also be achieved using visible light photoredox catalysis. nih.gov In these systems, a photocatalyst facilitates the single-electron transfer to the fluoroarene, forming the radical anion which then eliminates a fluoride ion to produce an aryl radical. nih.gov
Electro-Dimerization Pathways and Rate Constant Determination
For certain fluorobenzoates, such as methyl-4-fluorobenzoate, electrochemical reduction leads to dimerization rather than simple hydrodefluorination. rsc.org It is proposed that this dimerization likely occurs between the initially formed radical anions, which is then followed by C-F bond cleavage. rsc.org This pathway has also been observed for other fluorinated aromatic compounds like 4-fluorobenzonitrile and pentafluoronitrobenzene. rsc.org
The determination of rate constants for these electrochemical processes is crucial for a quantitative understanding of the reaction mechanisms. Techniques like cyclic voltammetry can be used to study the kinetics of electron transfer and the subsequent chemical reactions, including the rate of C-F bond cleavage in the radical anion. acs.org
Investigation of Solvent Effects on Electrochemical Parameters
The solvent can affect the stability of the radical anion, the kinetics of electron transfer, and the mechanism of subsequent reactions. The choice of solvent can therefore be a critical parameter in controlling the outcome of the electrochemical reduction of fluorobenzoates and related compounds.
Advanced Analytical Methodologies for Characterization and Structural Elucidation
Spectroscopic Techniques for Chemical Identity and Purity
Spectroscopic methods are fundamental in determining the structural features of Methyl 4-acetyl-2-fluorobenzoate by examining the interaction of the molecule with electromagnetic radiation. These techniques provide critical information about the electronic and vibrational states of its atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons are influenced by the fluorine, acetyl, and methyl ester groups. The fluorine atom, being strongly electronegative, will influence the chemical shifts of adjacent protons. The spectrum is expected to show distinct signals for the three aromatic protons and the two methyl groups (acetyl and ester). Data from analogous compounds like methyl 4-fluorobenzoate and methyl 3-fluorobenzoate can help in predicting these shifts. rsc.orgchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound will feature distinct signals for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons (with their shifts influenced by the fluorine substituent), and the methyl carbons. rsc.orgchemicalbook.com The presence of the fluorine atom will also introduce C-F coupling, which can further aid in signal assignment.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms. An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra and providing robust structural verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.2 | 115 - 140 |
| Ester -OCH₃ | ~3.9 | ~52 |
| Acetyl -CH₃ | ~2.6 | ~27 |
| Ester C=O | --- | ~165 |
| Acetyl C=O | --- | ~196 |
| Aromatic C-F | --- | 160 - 165 (d, ¹JCF) |
| Other Aromatic C | --- | 120 - 135 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural components. libretexts.org
Key expected vibrational frequencies include:
C=O Stretching (Ester): A strong absorption band typically appears in the range of 1720-1740 cm⁻¹.
C=O Stretching (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹ for the aryl ketone.
C-O Stretching (Ester): Bands in the 1250-1300 cm⁻¹ region are characteristic of the C-O bond of the ester.
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong band in the 1000-1350 cm⁻¹ region indicates the presence of the carbon-fluorine bond.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Aryl Ketone | C=O Stretch | 1680 - 1700 | Strong |
| Ester | C=O Stretch | 1720 - 1740 | Strong |
| Ester | C-O Stretch | 1250 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Fluoroaromatic | C-F Stretch | 1000 - 1350 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl Groups | C-H Stretch | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzene (B151609) ring, the acetyl group, and the methyl ester group—are expected to give rise to characteristic absorption bands. The conjugation between the aromatic ring and the carbonyl groups influences the energy of these transitions. masterorganicchemistry.com
Two principal types of electronic transitions are anticipated:
π→π* transitions: These higher-energy transitions are associated with the aromatic system and conjugated carbonyl groups, typically resulting in strong absorption bands at shorter wavelengths (around 200-280 nm).
n→π* transitions: These lower-energy transitions involve the non-bonding electrons on the oxygen atoms of the carbonyl groups. They result in weaker absorption bands at longer wavelengths (typically >280 nm). masterorganicchemistry.commsu.edu
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Chromophore | Expected λmax Range (nm) |
| π→π | Aromatic Ring, Conjugated Carbonyls | 240 - 280 |
| n→π | Carbonyl Groups (C=O) | 300 - 330 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and deducing the structure of a compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₁₀H₉FO₃, the theoretical exact mass can be calculated. sisweb.com An experimental HRMS measurement matching this theoretical value would serve as definitive confirmation of the compound's elemental composition.
Molecular Formula: C₁₀H₉FO₃
Calculated Exact Mass: 196.0536 g/mol
Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS, HPLC-MS/MS, HPLC-MS Orbitrap) for Separation and Identification
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing compounds within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other components in a sample before it enters the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint. Common fragmentation pathways for esters and aryl ketones include alpha-cleavage and McLafferty rearrangements. libretexts.orgscirp.org For this molecule, characteristic fragments would likely correspond to the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59), as well as cleavage at the acetyl group. chemguide.co.ukresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile compounds or complex matrices, HPLC-MS is the method of choice. usda.govnjlabs.com HPLC separates components in the liquid phase before they are ionized and analyzed by the mass spectrometer. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (the molecular ion) and fragment it further to obtain more detailed structural information. High-resolution instruments like Orbitrap mass spectrometers coupled with HPLC provide exceptional sensitivity and mass accuracy, enabling confident identification even at trace levels. nih.govresearchgate.net
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are indispensable tools in synthetic chemistry for both qualitative and quantitative analysis. They are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound and for quantifying its presence in a mixture. While specific application notes for this compound are proprietary, the methodology can be inferred from established methods for structurally similar compounds, such as other fluorinated benzoates. sielc.comekb.eg
A typical setup for analyzing aromatic esters like this compound would involve a reverse-phase (RP) HPLC system. sielc.comekb.eg In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the presence of the aromatic ring, acetyl group, and methyl ester, this compound possesses moderate hydrophobicity, making it well-suited for reverse-phase chromatography.
A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of the main compound from any starting materials, by-products, or degradation products. The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying acid like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol (B129727). sielc.comekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore.
Table 1: Illustrative HPLC Parameters for Analysis of a Related Compound (Methyl 4-fluorobenzoate)
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |
| Detection | UV Spectrophotometry |
| Application | Purity assessment, quantitative analysis |
This table is based on methods for a structurally related compound and serves as a general guideline.
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. libretexts.orgsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. sigmaaldrich.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent or mobile phase. By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.
For this compound, which is more nonpolar than its carboxylic acid precursor, a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely provide good separation. The spots can be visualized under UV light, as the aromatic ring allows the compound to absorb UV radiation and appear as a dark spot on a fluorescent background. libretexts.org By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a chemist can determine when the reaction is complete. libretexts.orgsigmaaldrich.com
Table 2: Typical TLC Application in Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (SiO₂) on an aluminum or glass plate |
| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |
| Visualization | UV lamp (typically at 254 nm) |
| Purpose | To observe the disappearance of reactant spots and the appearance of product spots |
Solid-State Structural Characterization
The arrangement of molecules in the solid state dictates many of a material's physical properties. Techniques like single-crystal X-ray diffraction provide the most definitive structural information at the atomic level.
The process requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. carleton.edu This diffraction pattern is a result of the regular, repeating arrangement of molecules within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density throughout the crystal can be mapped, and from this, a model of the atomic structure can be built and refined. carleton.edu
While a specific crystal structure for this compound is not publicly documented in the reviewed literature, analysis of related substituted methyl benzoates reveals typical structural features. nih.gov One would expect the benzene ring to be planar, with the acetyl and methyl ester groups exhibiting specific torsion angles relative to the ring, influenced by steric and electronic effects of the fluorine atom.
Table 3: Representative Crystallographic Data Categories from SCXRD
| Data Category | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c lengths (Å) and α, β, γ angles (°) |
| Atomic Coordinates | x, y, z positions for each atom in the asymmetric unit |
| Bond Lengths & Angles | Precise intramolecular geometric parameters |
This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is derived from the electron distribution of a molecule calculated from the single-crystal X-ray diffraction data. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than or equal to the contribution from all other molecules.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions involved in different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov Red spots on a d_norm map, for instance, indicate close intermolecular contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds. nih.gov
Table 4: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution |
|---|---|
| H···H | Typically the largest contributor |
| O···H / H···O | Indicates hydrogen bonding |
| C···H / H···C | Relates to general van der Waals forces and C-H···π interactions |
| F···H / H···F | Highlights the role of the fluorine atom in crystal packing |
This table shows typical contacts analyzed; specific percentages require crystallographic data for the compound.
Electrochemical Characterization Techniques
Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of a molecule, providing insights into its electronic structure and reactivity. These techniques measure the current response of a compound to a changing electrical potential.
For this compound, cyclic voltammetry could be employed to determine its oxidation and reduction potentials. The presence of the electron-withdrawing acetyl and fluoro groups on the aromatic ring would be expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted methyl benzoate (B1203000).
In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell. A potentiostat is used to sweep the potential of a working electrode and measure the resulting current. The resulting plot of current versus potential (a voltammogram) can reveal information about the reversibility of redox processes and the stability of the resulting radical ions. Studies on related compounds like 4-fluoro benzoic acid have utilized this technique to understand their electrochemical behavior and interactions. ajchem-a.comajchem-a.com
Table 5: Information Obtainable from Electrochemical Analysis
| Parameter | Significance |
|---|---|
| Oxidation Potential (E_ox) | Energy required to remove an electron; relates to the HOMO energy level. |
| Reduction Potential (E_red) | Energy gained when an electron is added; relates to the LUMO energy level. |
| Peak Separation (ΔE_p) | Indicates the reversibility of the redox process. |
| Peak Current (i_p) | Relates to the concentration of the analyte and the kinetics of the electron transfer. |
Voltammetric Studies (e.g., Convolution Potential Sweep Voltammetry) for Redox Behavior
Voltammetric techniques are powerful tools for investigating the reduction and oxidation processes of electroactive species. For compounds like this compound, which contains multiple functional groups susceptible to electron transfer, these studies can reveal intricate details about its electrochemical properties.
Convolution Potential Sweep Voltammetry (CPSV) is a particularly insightful technique for analyzing the electrochemical reduction of compounds such as methylfluorobenzoates. While specific studies on this compound are not extensively documented, the behavior of analogous compounds, such as methyl 2-fluorobenzoate and methyl 4-fluorobenzoate, provides a strong basis for understanding its likely redox characteristics.
The electrochemical reduction of methylfluorobenzoates at a glassy carbon electrode has been analyzed using CPSV. nih.gov These studies demonstrate that the presence of electron-withdrawing groups, like the ester and acetyl groups in this compound, can stabilize the resulting radical anion, leading to an intra-molecular stepwise dissociative electron transfer. nih.gov
In the case of related isomers, distinct reaction pathways have been observed. For instance, methyl 2-fluorobenzoate follows an EC mechanism, where a reversible electron transfer (E) is followed by a chemical reaction (C). nih.gov In contrast, methyl 4-fluorobenzoate undergoes electro-dimerization before the cleavage of the C-F bond. nih.gov Given the substitution pattern of this compound, its redox behavior would be influenced by both the fluorine and the acetyl group. The acetyl group, being an electron-withdrawing group, would likely facilitate the initial electron transfer, making the compound easier to reduce.
The expected primary reduction would occur at the acetyl group, a common feature for aromatic ketones. The reduction of acetophenone, a related structure, involves the formation of a radical anion in the first step. The stability of this radical anion is crucial in determining the subsequent reaction pathways.
Table 1: Postulated Redox Behavior of this compound based on Analogous Compounds
| Feature | Expected Behavior for this compound | Rationale based on Analogous Compounds |
| Initial Reduction Site | Acetyl group | Aromatic ketones are readily reduced at the carbonyl group. |
| Influence of Fluorine | Increased reduction potential | The electron-withdrawing nature of fluorine facilitates electron uptake. |
| Influence of Acetyl Group | Increased reduction potential | The electron-withdrawing nature of the acetyl group facilitates electron uptake. |
| Potential Mechanism | Stepwise dissociative electron transfer | Stabilization of the radical anion by electron-withdrawing groups favors this mechanism. nih.gov |
| Possible Subsequent Reactions | Dimerization or C-F bond cleavage | Observed in the reduction of methyl 4-fluorobenzoate. nih.gov |
It is important to note that these are expected behaviors based on the electrochemical studies of structurally similar compounds. Experimental voltammetric studies on this compound are necessary to confirm these hypotheses and to fully elucidate its specific redox pathway.
Electrode Surface Interactions and Electrocatalytic Applications
The interaction between an analyte and the electrode surface is a critical factor in voltammetric studies and can significantly influence the reaction mechanism and kinetics. For organic molecules like this compound, adsorption onto the electrode surface can play a pivotal role in its electrochemical behavior.
The nature of the electrode material, such as glassy carbon, platinum, or gold, can affect the orientation of the molecule at the surface, which in turn can influence which functional group is more accessible for electron transfer. The aromatic ring of the benzoate moiety can interact with the electrode surface through π-stacking, while the polar acetyl and ester groups can also exhibit specific interactions.
The field of electrocatalysis often involves modifying electrode surfaces to enhance the rate and selectivity of a particular electrochemical reaction. Functionalized benzoates can be used as precursors or modifiers in the development of such catalytic surfaces. For example, the molecule could be immobilized on an electrode surface to create a chemically modified electrode with specific recognition or catalytic properties.
Table 2: Potential Electrode Interactions and Electrocatalytic Applications
| Aspect | Potential Relevance to this compound |
| Adsorption | The aromatic ring and polar functional groups can adsorb onto various electrode surfaces, influencing reaction kinetics. |
| Electrocatalytic Hydrogenation | The acetyl group could be a target for electrocatalytic reduction to an alcohol. |
| Electrocatalytic Dehalogenation | The C-F bond could potentially be cleaved through an electrocatalytic process. |
| Surface Modification | The compound could be used to create chemically modified electrodes for sensing or catalysis. |
Further research is required to explore these potential applications and to understand the intricate interactions of this compound with different electrode materials under various experimental conditions.
Future Research Directions and Interdisciplinary Perspectives
Development of Sustainable and Green Synthetic Protocols
The future synthesis of Methyl 4-acetyl-2-fluorobenzoate and its derivatives is expected to align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing efficiency. researchgate.neteurekalert.org Traditional fluorination methods often rely on hazardous reagents and harsh conditions. dovepress.com Therefore, a key research thrust will be the development of more sustainable and safer synthetic routes.
Future protocols could explore:
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. mdpi.comresearchgate.net Research could focus on developing photocatalytic methods for the direct C-H fluorination of precursors to this compound, potentially reducing the number of synthetic steps and the use of harsh reagents. rsc.org The use of photocatalysts can enable unique reaction pathways that are not accessible through traditional thermal methods.
Electrochemistry: Electrochemical methods offer a green alternative for synthesis by using electricity as a traceless reagent. nih.gov Future studies could investigate the electrochemical synthesis of this compound, which could lead to cleaner reaction profiles and easier purification. electronicsandbooks.com Electrochemical approaches have been shown to be effective for fluorodecarboxylation reactions, which could be adapted for related transformations. nih.gov
Flow Chemistry: Integrating synthetic routes into continuous flow systems can enhance safety, improve reaction control, and allow for easier scalability. The development of flow chemistry protocols for the synthesis of this compound would be a significant step towards a more sustainable industrial production.
Benign Fluorinating Agents: A move away from traditional, often hazardous, fluorinating agents towards more stable and safer alternatives like Selectfluor is anticipated. mdpi.com Research into the application of these modern reagents for the synthesis of complex fluorinated molecules will be crucial.
A comparison of green metrics, such as Process Mass Intensity (PMI), for these novel methods against traditional syntheses will be essential to quantify their environmental benefits. rsc.org
In-depth Mechanistic Studies of Novel Transformations
The unique electronic and steric properties conferred by the fluorine atom and the ortho-acetyl group in this compound can lead to novel chemical transformations. In-depth mechanistic studies of these reactions are crucial for understanding and optimizing their outcomes.
Key areas for future investigation include:
Cycloaddition Reactions: The ortho-acetyl group, in conjunction with the methyl ester, could potentially be used to generate reactive intermediates like ortho-quinone dimethides. These intermediates are highly valuable in cycloaddition reactions for synthesizing complex polycyclic systems. chim.itrsc.org Future research could explore both thermal and photochemical methods to generate these intermediates from this compound and study their subsequent [4+2] and other cycloaddition reactions. researchgate.netrsc.orgnih.gov
Electrochemical Reduction: The electrochemical reduction of fluorinated aromatic esters can proceed through different mechanistic pathways, including C-F bond cleavage or dimerization. electronicsandbooks.com A detailed study of the electrochemical behavior of this compound would provide valuable insights into the influence of the acetyl group on the reaction mechanism and could lead to the selective synthesis of novel derivatives.
Enzymatic Transformations: Exploring the biotransformation of this compound using microbial or isolated enzyme systems could reveal novel metabolic pathways and lead to the synthesis of chiral derivatives. The degradation of fluorobenzoic acids by microorganisms has been studied and could provide a basis for such investigations. nih.gov
Expansion of Synthetic Applications in Emerging Fields
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govsci-hub.box this compound is a promising scaffold for the development of novel compounds in these emerging fields.
Future applications could be explored in:
Medicinal Chemistry: As a versatile building block, this compound can be used to synthesize a variety of heterocyclic and polyfunctional aromatic compounds. nih.goveurekaselect.com The presence of fluorine is known to be beneficial in many drug candidates. ikprress.orgresearchgate.net Future work could focus on using this compound as a starting material for the synthesis of novel inhibitors for various biological targets, such as enzymes or receptors implicated in diseases like cancer or infectious diseases. preprints.orgnih.gov
Agrochemicals: Fluorinated compounds play a significant role in the agrochemical industry. This compound could serve as a key intermediate in the synthesis of new pesticides with improved efficacy and environmental profiles. patsnap.com
Materials Science: Fluorinated materials often exhibit unique properties, such as high thermal stability and specific optical or electronic characteristics. Research could be directed towards synthesizing novel polymers, liquid crystals, or functional dyes derived from this compound for applications in electronics and photonics.
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the rational design of new molecules with desired properties. This synergistic approach can accelerate the discovery and optimization process.
Future research in this area should focus on:
In Silico Drug Design: Computational tools such as molecular docking and molecular dynamics simulations can be used to design novel derivatives of this compound with high affinity and selectivity for specific biological targets. nih.govnih.gov These in silico studies can guide synthetic efforts by prioritizing compounds with the highest predicted activity.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. rsc.org These calculations can provide a deeper understanding of the factors governing reaction outcomes and help in the design of more efficient synthetic routes.
Predictive Modeling for Properties: Computational models can be developed to predict the physicochemical and pharmacokinetic properties (ADME/Tox) of novel derivatives. This would allow for the early-stage filtering of compounds with undesirable properties, saving time and resources in the drug discovery pipeline. researchgate.net The fragmentation behaviors of fluorobenzoates in mass spectrometry, for instance, have been investigated using DFT calculations to understand the underlying reaction mechanisms. researchgate.net
By combining computational predictions with targeted experimental validation, the design-synthesis-test cycle can be significantly shortened, leading to a more efficient discovery of new molecules with valuable applications.
Q & A
Q. What are the standard synthetic routes for Methyl 4-acetyl-2-fluorobenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation of methyl 2-fluorobenzoate derivatives using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves:
- Temperature control (60–80°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or nitrobenzene) to enhance solubility of intermediates .
- Monitoring reaction progress via TLC or HPLC to terminate at peak yield.
Table 1 : Typical Reaction Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 70 | 65–75 |
| FeCl₃ | Nitrobenzene | 80 | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) and acetyl group signals (δ 2.6 ppm for CH₃) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 196.1 (M⁺) and fragmentation patterns for structural validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact (P201, P202, P210 as per safety guidelines) .
- Store in airtight containers at 2–8°C to avoid hydrolysis of the ester group .
- Neutralize waste with dilute NaOH before disposal to minimize environmental impact .
II. Advanced Research Questions
Q. How can regioselectivity challenges in fluorobenzoylation reactions be addressed during synthesis?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position. To enhance regioselectivity:
- Use bulky directing groups (e.g., tert-butyl) to sterically hinder meta substitution .
- Optimize solvent polarity (e.g., DMF) to stabilize transition states favoring para-acylation .
Key Data : Meta/para ratios improve from 1:3 to 1:8 when using tert-butyl-directed synthesis .
Q. How should researchers resolve contradictions between crystallographic data and computational modeling results?
- Methodological Answer :
- Validate crystal structures using SHELX refinement (e.g., SHELXL for small-molecule precision) to resolve bond-length discrepancies .
- Cross-check computational models (DFT or MD simulations) with experimental NMR/IR data to identify systematic errors in force fields .
- Example: A 0.05 Å deviation in C-F bond length between XRD and DFT may indicate basis set limitations .
Q. What strategies improve the bioactivity of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to enhance binding to hydrophobic enzyme pockets .
- Replace the methyl ester with a bioisostere (e.g., trifluoromethyl ketone) to increase metabolic stability .
Table 2 : Structure-Activity Relationship (SAR) of Derivatives
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| A | -OCH₃ | 0.12 |
| B | -CF₃ | 0.08 |
Q. How can long-term stability studies be designed to assess hydrolytic degradation of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
